2-(2-Chloro-5-methylphenoxy)-N,N-diethylethanamine (CDEAH) is a small molecule identified as a potential anticancer agent. [] It functions as a monofunctional alkylating agent. [] CDEAH exhibits selective toxicity towards cancer cells deficient in Poly(ADP-ribose) polymerase 1 (PARP1) and xeroderma pigmentosum A (XPA), indicating its potential for targeted cancer therapy. []
Synthesis Analysis
While the provided papers do not detail the specific synthesis of CDEAH, they suggest a multi-step process. One paper mentions the use of 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) as a starting material, indicating a likely derivation from this compound. [] Further investigation into chemical synthesis literature would be required to establish a detailed synthesis pathway for CDEAH.
Chemical Reactions Analysis
The primary chemical reaction associated with 2-(2-chloro-5-methylphenoxy)-N,N-diethylethanamine is its alkylating action on DNA. [] Specifically, CDEAH preferentially targets guanine nucleobases, forming DNA adducts. [] This alkylation disrupts DNA integrity and can trigger cell death, particularly in cells with compromised DNA repair mechanisms.
Mechanism of Action
2-(2-chloro-5-methylphenoxy)-N,N-diethylethanamine functions by inducing DNA damage that requires PARP1 activity for repair. []
Alkylation: CDEAH primarily alkylates guanine bases in DNA, creating adducts that interfere with normal DNA function. []
PARP1 Dependence: Repairing these alkylation-induced DNA adducts typically relies on the base excision repair (BER) pathway, a process in which PARP1 plays a crucial role. []
Synthetic Lethality: In cancer cells deficient in PARP1 (such as those with BRCA1/2 mutations), the BER pathway is compromised. [] CDEAH treatment in these cells leads to the accumulation of DNA damage and ultimately cell death, demonstrating a synthetic lethal interaction. []
Applications
The primary application for 2-(2-chloro-5-methylphenoxy)-N,N-diethylethanamine, based on current research, lies in its potential as an anticancer agent. [] Its mechanism of action, specifically its synthetic lethal interaction with PARP1-deficient cells, suggests potential applications in:
Targeted Cancer Therapy: CDEAH could be developed as a therapeutic agent specifically targeting tumors with compromised PARP1 function, such as those with BRCA1/2 mutations. []
Overcoming PARPi Resistance: CDEAH may offer a strategy to overcome resistance to existing PARP inhibitors (PARPi), expanding treatment options for patients who develop resistance to PARPi monotherapy. []
Related Compounds
3-(2-Chloro-5-methylphenoxy)propane-1,2-diol
Compound Description: This compound serves as a potential precursor in the synthesis of the chiral beta-blocker Bupranolol []. Both racemic and single-enantiomeric forms of the compound have been synthesized and characterized using single-crystal XRD, with the absolute configuration of the (S)-enantiomer determined through data refinement [].
Relevance: 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol shares the core 2-chloro-5-methylphenoxy moiety with 2-(2-chloro-5-methylphenoxy)-N,N-diethylethanamine. The key structural difference lies in the substitution at the propyl chain linked to the oxygen atom. In the related compound, a propane-1,2-diol group replaces the diethylethanamine group found in the target compound. []
N-Benzyl-2-(2-chloro-5-methylphenoxy)acetamide
Compound Description: The crystal structure of this compound has been elucidated, revealing the presence of two crystallographically independent molecules in its asymmetric unit []. These molecules primarily differ in the orientation of the benzyl group relative to the rest of the molecule [].
Relevance: N-Benzyl-2-(2-chloro-5-methylphenoxy)acetamide shares the 2-chloro-5-methylphenoxy substructure with 2-(2-chloro-5-methylphenoxy)-N,N-diethylethanamine []. The key structural difference lies in the replacement of the diethylethanamine group in the target compound with a N-benzylacetamide group in the related compound. []
Compound Description: The crystal structure of this compound reveals a distorted tetrahedral configuration around the phosphorus atom within the bicyclic structure []. This suggests the presence of strain within the bicyclic system [].
Relevance: 4-[(2-Chloro-5-methylphenoxy)acetoxymethyl]-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide shares the 2-chloro-5-methylphenoxy moiety with 2-(2-chloro-5-methylphenoxy)-N,N-diethylethanamine []. Notably, this compound features a more complex substitution pattern on the propyl chain connected to the oxygen atom, incorporating a bicyclic phosphonate group, compared to the diethylethanamine group in the target compound. []
Compound Description: GMOM acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating high selectivity for the ion channel site of this receptor []. Studies utilizing a tritium-labeled version, [3H]GMOM, have explored its binding properties in rat forebrain preparations [].
Relevance: While GMOM exhibits structural differences compared to 2-(2-chloro-5-methylphenoxy)-N,N-diethylethanamine, both belong to the class of substituted aromatic compounds with potential biological activity []. Specifically, GMOM features a guanidine moiety and a thiomethyl substituent on the aromatic ring, in contrast to the phenoxy and diethylethanamine groups present in the target compound. []
Compound Description: This substituted hexahydropyrimidine compound crystallizes with two independent molecules (A and B) and two water molecules in its asymmetric unit []. Notably, the fluorine atoms in molecule B exhibit disorder over four positions [].
Relevance: Though not directly derived from the same core structure, 2-[2-Chloro-5-(trifluoromethyl)phenyl]hexahydropyrimidine shares similarities with 2-(2-chloro-5-methylphenoxy)-N,N-diethylethanamine in terms of their halogenated aromatic ring systems []. The key differences lie in the presence of a trifluoromethyl group instead of a methyl group and a hexahydropyrimidine ring instead of the phenoxy and diethylethanamine groups found in the target compound. []
Compound Description: CDEAH exhibits selective toxicity towards PARP1-deficient cells and functions as a monofunctional alkylating agent, preferentially targeting guanine nucleobases []. This alkylation leads to the formation of DNA adducts that can be repaired by PARP1-dependent base excision repair or nucleotide excision repair [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.